molecular formula C4H8N4 B1219451 2-(1H-1,2,4-triazol-5-yl)ethanamine CAS No. 7728-75-8

2-(1H-1,2,4-triazol-5-yl)ethanamine

Cat. No. B1219451
CAS RN: 7728-75-8
M. Wt: 112.13 g/mol
InChI Key: GQJKIUVXXQXJFO-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-triazol-5-yl)ethanamine” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is an important active pharmaceutical scaffold that can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-5-yl)ethanamine”, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular formula of “2-(1H-1,2,4-triazol-5-yl)ethanamine” is C4H8N4 . It has an average mass of 112.133 Da and a monoisotopic mass of 112.074898 Da .


Chemical Reactions Analysis

The chemical reactions involving “2-(1H-1,2,4-triazol-5-yl)ethanamine” and its derivatives have been studied in the context of their potential as anticancer agents . For example, some of the synthesized compounds exhibited potent inhibitory activities against human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,2,4-triazol-5-yl)ethanamine” include a density of 1.3±0.1 g/cm3, a boiling point of 266.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Anticancer Activity

Triazole derivatives: have been extensively studied for their potential as anticancer agents . The incorporation of the 1,2,4-triazole moiety into compounds has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, novel 1,2,4-triazole derivatives have demonstrated cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549 . These compounds, through molecular docking studies, have been found to interact with the aromatase enzyme, which is a potential target for cancer therapy .

Antimicrobial Properties

The triazole ring is known for its antimicrobial properties . It forms the backbone of many pharmaceuticals that treat infections. Research has indicated that triazole derivatives can be effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Antiviral Applications

Triazoles: are also recognized for their antiviral capabilities . They are part of the structure of several antifungal and antiviral medications, including well-known drugs like fluconazole and itraconazole. The triazole core can interact with viral enzymes, disrupting their function and inhibiting viral replication .

Material Science

In the field of material science , triazole derivatives have been utilized in the synthesis of novel materials with unique properties. For example, they have been used to create bipolar materials for organic light-emitting diodes (OLEDs), which are crucial for the development of display technology .

Agrochemical Research

Triazole compounds: have found applications in agrochemical research as well. They are used in the synthesis of plant growth regulators and fungicides, contributing to the protection of crops and enhancement of agricultural productivity .

Organocatalysis

In organocatalysis , triazoles serve as catalysts or components of catalytic systems due to their ability to donate and accept electrons. This property is exploited in various chemical reactions to increase efficiency and selectivity .

Mechanism of Action

Target of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with a variety of enzymes, potentially influencing multiple biochemical pathways.

Mode of Action

The anticancer activity of similar molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to changes in cellular processes.

Biochemical Pathways

, it is known that similar compounds can influence a variety of pathways due to their interaction with enzymes. The downstream effects of these interactions can vary widely depending on the specific enzyme and pathway involved.

Result of Action

Similar compounds have been shown to have weak to high cytotoxic activities against tumor cell lines . This suggests that 2-(1H-1,2,4-triazol-5-yl)ethanamine may also have potential anticancer properties.

Safety and Hazards

The safety of “2-(1H-1,2,4-triazol-5-yl)ethanamine” and its derivatives has been evaluated in some studies. For example, most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “2-(1H-1,2,4-triazol-5-yl)ethanamine” and its derivatives could involve further optimization and development of more selective and potent anticancer molecules . This could be achieved through the design and synthesis of novel 1,2,4-triazole derivatives .

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-2-1-4-6-3-7-8-4/h3H,1-2,5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJKIUVXXQXJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998523
Record name 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7728-75-8
Record name Iem 760
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90998523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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